molecular formula C9H18N2O2 B8633518 3-(Piperidin-1-ylamino)-propionic acid methyl ester

3-(Piperidin-1-ylamino)-propionic acid methyl ester

Cat. No.: B8633518
M. Wt: 186.25 g/mol
InChI Key: QLUWBMDGLHYDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylamino)-propionic acid methyl ester is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(piperidin-1-ylamino)propanoate

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)5-6-10-11-7-3-2-4-8-11/h10H,2-8H2,1H3

InChI Key

QLUWBMDGLHYDGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNN1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-aminopiperidine (100 g, 1.00 mol) in dry methanol at 0° C., methyl acrylate (99.0 ml, 1.10-mol) was added dropwise. The resulting mixture was stirred at room temperature overnight. After evaporation of the solvent, heptane was added to the residue, and the white solid (impurity) removed by filtration. The filtrate was concentrated to dryness to afford 80.0 g (43%) of the title compound as a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
43%

Synthesis routes and methods II

Procedure details

To a solution of 1-aminopiperidine (100 g, 1.00 mol) in dry MeOH (1.00 L) at 0° C., methyl acrylate (99 mL, 1.10 mol) was added dropwise over 2 h. The resulting mixture was stirred overnight at rt. The solvents were evaporated, hexane was added to the residue, and white solid (impurity) was precipitated. The solid was removed by filtration, and the filtrate was evaporated to give 94.10 g (50.5%) of the desired material as a yellow oil, which was used without purification in Example 13.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
50.5%

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